Cas no 1388028-37-2 (3-(2,4-dimethylphenyl)azetidin-3-ol)

3-(2,4-Dimethylphenyl)azetidin-3-ol is a specialized azetidine derivative featuring a hydroxyl group at the 3-position and a 2,4-dimethylphenyl substituent. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural rigidity and potential as a building block for bioactive molecules. The azetidine ring offers conformational constraints that can enhance binding affinity and metabolic stability in drug design. The presence of the hydroxyl group allows for further functionalization, making it a versatile intermediate in synthetic applications. Its well-defined stereochemistry and purity make it suitable for precise research applications, particularly in the development of novel therapeutic agents.
3-(2,4-dimethylphenyl)azetidin-3-ol structure
1388028-37-2 structure
商品名:3-(2,4-dimethylphenyl)azetidin-3-ol
CAS番号:1388028-37-2
MF:C11H15NO
メガワット:177.242902994156
CID:5802522
PubChem ID:65918191

3-(2,4-dimethylphenyl)azetidin-3-ol 化学的及び物理的性質

名前と識別子

    • 3-Azetidinol, 3-(2,4-dimethylphenyl)-
    • 3-(2,4-dimethylphenyl)azetidin-3-ol
    • EN300-1850304
    • 1388028-37-2
    • AKOS015259843
    • CS-0353294
    • インチ: 1S/C11H15NO/c1-8-3-4-10(9(2)5-8)11(13)6-12-7-11/h3-5,12-13H,6-7H2,1-2H3
    • InChIKey: IGPUDTLGXSPMDG-UHFFFAOYSA-N
    • ほほえんだ: N1CC(C2=CC=C(C)C=C2C)(O)C1

計算された属性

  • せいみつぶんしりょう: 177.115364102g/mol
  • どういたいしつりょう: 177.115364102g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 189
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 32.3Ų

じっけんとくせい

  • 密度みつど: 1.113±0.06 g/cm3(Predicted)
  • ふってん: 315.6±9.0 °C(Predicted)
  • 酸性度係数(pKa): 13.84±0.20(Predicted)

3-(2,4-dimethylphenyl)azetidin-3-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1850304-5.0g
3-(2,4-dimethylphenyl)azetidin-3-ol
1388028-37-2
5g
$3396.0 2023-06-04
Enamine
EN300-1850304-1.0g
3-(2,4-dimethylphenyl)azetidin-3-ol
1388028-37-2
1g
$1172.0 2023-06-04
Enamine
EN300-1850304-0.1g
3-(2,4-dimethylphenyl)azetidin-3-ol
1388028-37-2
0.1g
$615.0 2023-09-19
Enamine
EN300-1850304-0.25g
3-(2,4-dimethylphenyl)azetidin-3-ol
1388028-37-2
0.25g
$642.0 2023-09-19
Enamine
EN300-1850304-2.5g
3-(2,4-dimethylphenyl)azetidin-3-ol
1388028-37-2
2.5g
$1370.0 2023-09-19
Enamine
EN300-1850304-0.5g
3-(2,4-dimethylphenyl)azetidin-3-ol
1388028-37-2
0.5g
$671.0 2023-09-19
Enamine
EN300-1850304-5g
3-(2,4-dimethylphenyl)azetidin-3-ol
1388028-37-2
5g
$2028.0 2023-09-19
Enamine
EN300-1850304-10g
3-(2,4-dimethylphenyl)azetidin-3-ol
1388028-37-2
10g
$3007.0 2023-09-19
Enamine
EN300-1850304-0.05g
3-(2,4-dimethylphenyl)azetidin-3-ol
1388028-37-2
0.05g
$587.0 2023-09-19
Enamine
EN300-1850304-10.0g
3-(2,4-dimethylphenyl)azetidin-3-ol
1388028-37-2
10g
$5037.0 2023-06-04

3-(2,4-dimethylphenyl)azetidin-3-ol 関連文献

3-(2,4-dimethylphenyl)azetidin-3-olに関する追加情報

Comprehensive Analysis of 3-(2,4-dimethylphenyl)azetidin-3-ol (CAS No. 1388028-37-2): Properties, Applications, and Industry Trends

The compound 3-(2,4-dimethylphenyl)azetidin-3-ol (CAS No. 1388028-37-2) has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential applications. As a derivative of azetidine, this molecule combines a rigid heterocyclic core with aromatic substitution, making it a valuable building block for drug discovery and material science. The presence of both hydroxyl and dimethylphenyl groups contributes to its versatile reactivity profile, enabling diverse synthetic modifications.

Recent studies highlight the growing demand for azetidine-containing compounds in medicinal chemistry, driven by their ability to improve drug-like properties such as metabolic stability and bioavailability. Researchers are particularly interested in 3-substituted azetidinols like 1388028-37-2 as potential intermediates for kinase inhibitors and GPCR-targeted therapies. The 2,4-dimethylphenyl moiety further enhances lipophilicity, which is crucial for blood-brain barrier penetration in CNS drug development.

From a synthetic chemistry perspective, CAS 1388028-37-2 presents interesting challenges and opportunities. The azetidin-3-ol scaffold can undergo selective functionalization at either the nitrogen or oxygen atoms, while the aromatic ring allows for electrophilic substitution reactions. This dual reactivity makes it a strategic intermediate for constructing complex molecular architectures. Current literature emphasizes its use in click chemistry applications and bioconjugation strategies, aligning with the pharmaceutical industry's focus on targeted drug delivery systems.

The compound's physicochemical properties have been extensively characterized to support its applications. With a molecular weight of 191.27 g/mol and moderate polarity, 3-(2,4-dimethylphenyl)azetidin-3-ol demonstrates good solubility in common organic solvents while maintaining sufficient aqueous solubility for biological testing. These characteristics address common formulation challenges faced by medicinal chemists, explaining why azetidine alcohols are frequently searched in scientific databases and patent literature.

Emerging trends in green chemistry have prompted investigations into sustainable synthesis routes for 1388028-37-2. Recent publications describe catalytic asymmetric methods to access enantioenriched forms of this compound, responding to the pharmaceutical industry's need for chiral building blocks. The development of flow chemistry protocols for its production also reflects the growing importance of process intensification in fine chemical manufacturing.

Analytical characterization of 3-(2,4-dimethylphenyl)azetidin-3-ol typically involves advanced techniques such as NMR spectroscopy (showing distinctive signals at 4.3 ppm for the azetidine protons and 7.1 ppm for aromatic protons) and mass spectrometry (with characteristic fragmentation patterns). These methods are crucial for quality control in commercial production, as purity requirements for pharmaceutical intermediates continue to tighten globally.

The commercial availability of CAS 1388028-37-2 has expanded significantly in recent years, with suppliers offering both research quantities and bulk scales. Market analysis indicates growing procurement interest from North American and Asian pharmaceutical companies, particularly those developing small molecule therapeutics for oncology and neurological disorders. This aligns with search trend data showing increased queries for "azetidine derivatives suppliers" and "pharmaceutical intermediates catalog".

From a regulatory standpoint, 3-(2,4-dimethylphenyl)azetidin-3-ol is not currently classified under restricted substance lists, facilitating its global trade and research utilization. However, proper laboratory safety protocols should always be followed when handling this compound, including the use of appropriate personal protective equipment. Material safety data sheets typically recommend storage under inert atmosphere at 2-8°C to maintain stability.

Future research directions for this compound likely include exploration of its biological activity profiles and development of novel synthetic methodologies. Preliminary screening data suggest potential interactions with various enzyme systems, warranting further investigation. The scientific community continues to search for "azetidine SAR studies" and "heterocyclic drug design", indicating sustained interest in this chemical space.

In conclusion, 3-(2,4-dimethylphenyl)azetidin-3-ol (CAS No. 1388028-37-2) represents an important structural motif in contemporary drug discovery and organic synthesis. Its balanced physicochemical properties, synthetic versatility, and emerging biological relevance position it as a compound of continuing significance in pharmaceutical research and development.

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